N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative with substitutions at the N4 and N6 positions. The N4 position is occupied by a 3-chloro-4-methoxyphenyl group, while the N6 position bears a phenyl ring. The core structure includes a 1-methyl group on the pyrazole ring, contributing to its steric and electronic properties.
Properties
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O/c1-26-18-14(11-21-26)17(22-13-8-9-16(27-2)15(20)10-13)24-19(25-18)23-12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXYNJLWHTOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties. They have been studied for their interaction with human microglia and neuronal cell models.
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biological Activity
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN5O2 |
| Molecular Weight | 373.83 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
This compound exhibits its biological activity primarily through inhibition of specific kinases and enzymes involved in cancer cell proliferation. The compound has been shown to interact with the epidermal growth factor receptor (EGFR), a key player in various signaling pathways related to cell growth and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their anti-proliferative effects against various cancer cell lines.
Case Study: EGFR Inhibition
A notable study assessed the anti-proliferative activity of pyrazolo[3,4-d]pyrimidine derivatives against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant . These findings suggest that this compound may share similar inhibitory properties.
Other Biological Activities
In addition to its anticancer effects, this compound may also exhibit anti-inflammatory and analgesic properties. The presence of the methoxy and chloro substituents enhances its interaction with biological targets, potentially leading to a broader therapeutic profile.
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio. Increased levels of BAX protein relative to Bcl-2 have been associated with enhanced apoptotic signaling pathways .
Molecular Docking Studies
Molecular docking analyses have revealed that this compound binds effectively to the ATP-binding site of EGFR. The binding affinity suggests a competitive inhibition mechanism which is crucial for developing targeted therapies against EGFR-driven malignancies .
Comparison with Similar Compounds
Key Observations:
- Replacing the methoxy group with a methyl group (as in ) reduces polarity, possibly explaining the lower solubility (0.5 µg/mL) compared to the target compound . The diisopropyl analog () has lower molecular weight (310.40 g/mol) due to smaller substituents, which may improve membrane permeability .
NMR Spectral Data Comparisons
Target Compound vs. N3/N4-Substituted Analogs ()
N4-Methylphenyl Analog ()
- 1H NMR: No data provided, but the ethyl group at N6 likely causes upfield shifts (~1.0–1.5 ppm) for adjacent protons due to reduced electron density .
- 13C NMR : The 3-chloro-4-methylphenyl group would show carbons at ~120–140 ppm, similar to the target compound’s methoxyphenyl group .
Physicochemical and Functional Trends
- Solubility : The N4-methylphenyl analog’s low solubility (0.5 µg/mL) contrasts with the target compound’s expected higher solubility (due to methoxy’s polarity), though experimental data are lacking .
- Bioactivity : highlights that chlorophenyl substituents enhance anti-resistance properties in pyrazolo[3,4-d]pyrimidines, suggesting the target compound’s chloro-methoxy group may offer similar advantages .
Research Implications and Gaps
- Structural Optimization : The N4-methoxy group in the target compound could be modified to methyl or ethyl to balance solubility and activity, as seen in .
- Spectral Characterization : Full NMR assignments for the target compound are needed to validate its electronic environment compared to analogs .
- Pharmacological Profiling: No biological data are provided in the evidence; future studies should evaluate kinase inhibition or cytotoxicity relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
